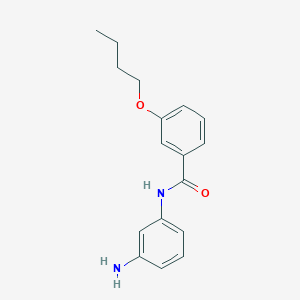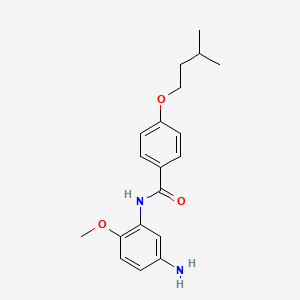
N-(5-Amino-2-methoxyphenyl)-4-(isopentyloxy)-benzamide
Vue d'ensemble
Description
N-(5-Amino-2-methoxyphenyl)-4-(isopentyloxy)-benzamide, otherwise known as NAMIPIB, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a small molecule that has been developed in the laboratory and can be used in a variety of laboratory experiments. NAMIPIB is a member of the benzamide family, which is a group of compounds that contain a benzene ring and an amide group. It has a molecular weight of 212.25 g/mol and a melting point of 140 °C.
Applications De Recherche Scientifique
Gastrokinetic Activity
N-(5-Amino-2-methoxyphenyl)-4-(isopentyloxy)-benzamide and related compounds have shown promising results in gastrokinetic activity. These compounds were tested for their effects on gastric emptying, revealing potent in vivo activity. Certain derivatives, particularly those with specific substituents, demonstrated notable efficacy in enhancing gastric emptying in animal models (Kato et al., 1992).
Pharmacological Properties
Various optical isomers of benzamide derivatives, including those structurally similar to N-(5-Amino-2-methoxyphenyl)-4-(isopentyloxy)-benzamide, have been synthesized and evaluated for their affinity to 5-hydroxytryptamine 4 (5-HT4) receptors. These studies suggest potential applications in pharmacology, particularly in influencing serotonin receptors and impacting gastric emptying (Yanagi et al., 1999).
Antimicrobial Activity
A series of benzamide derivatives, similar in structure to N-(5-Amino-2-methoxyphenyl)-4-(isopentyloxy)-benzamide, were synthesized and evaluated for their antimicrobial properties. These compounds displayed broad-spectrum activity against various microorganisms, including drug-resistant strains. This suggests potential for benzamide derivatives in the development of new antimicrobial agents (Ertan et al., 2007).
Molecular Structure Analysis
Research on related benzamide compounds has included detailed structural analysis using techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computation. This kind of research is crucial for understanding the physical and chemical properties of these compounds, which is essential for their potential applications in various scientific fields (Demir et al., 2015).
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(2)10-11-24-16-7-4-14(5-8-16)19(22)21-17-12-15(20)6-9-18(17)23-3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNRSZSDINMZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-4-(isopentyloxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





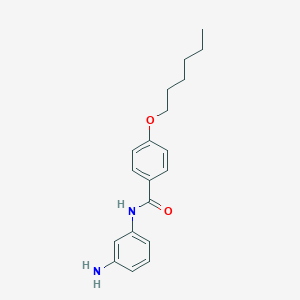
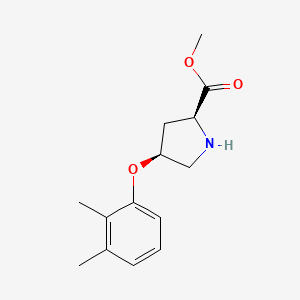




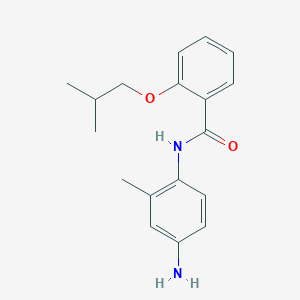
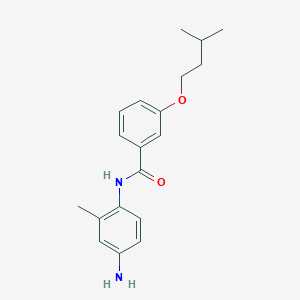
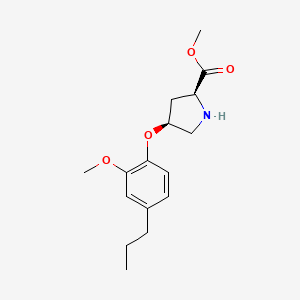
![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine](/img/structure/B1384954.png)

